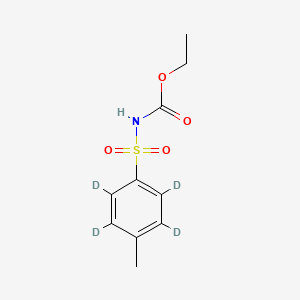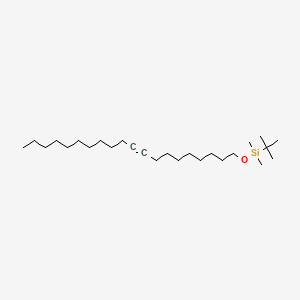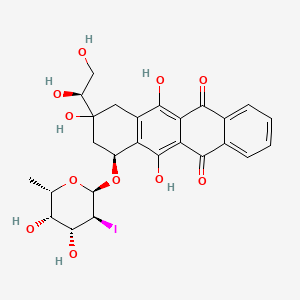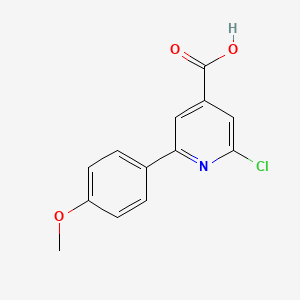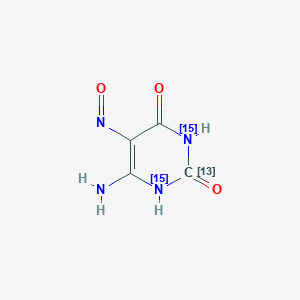![molecular formula C14H9IN2O B13865077 (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.139 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions are generally mild and do not require the use of metals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of (6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as Rab geranylgeranyl transferase. This enzyme is responsible for the posttranslational modification of Rab GTPases, which are involved in various cellular processes . By inhibiting this enzyme, the compound can disrupt the prenylation of Rab proteins, affecting their function and potentially leading to therapeutic effects in diseases like cancer.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their medicinal properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also belong to the imidazo[1,2-a]pyridine family and have similar biological activities.
Uniqueness
(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone is unique due to the presence of the iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This iodine atom can be a site for further functionalization, making the compound versatile for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C14H9IN2O |
|---|---|
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
(6-iodoimidazo[1,2-a]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9IN2O/c15-11-6-7-13-16-12(9-17(13)8-11)14(18)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
WFYCFSDNMVDURN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


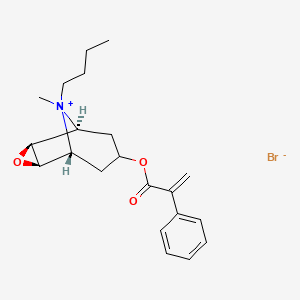
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
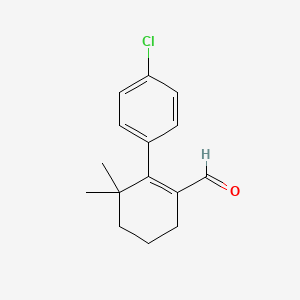
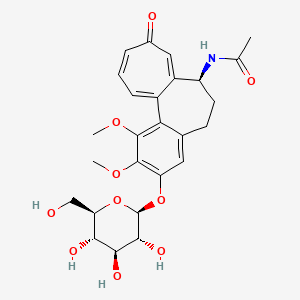
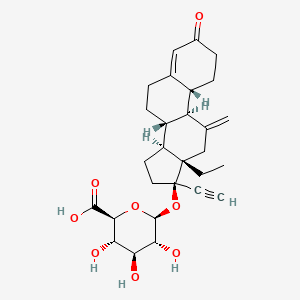
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
